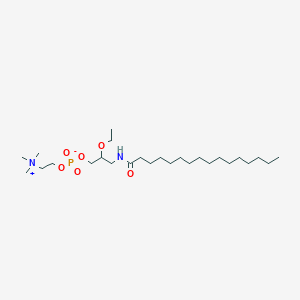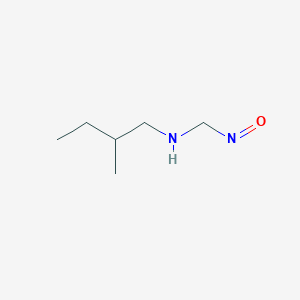
2-(2-Butyrylhydrazino)-2-iminoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butyrylhydrazino)-2-iminoacetamide is a synthetic compound that has been widely used in scientific research. It is a hydrazine derivative that is commonly referred to as BHA. BHA has been found to have various biochemical and physiological effects, making it an important tool in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of BHA is not fully understood. However, it has been suggested that BHA may act as a nucleophile and form a covalent bond with carbonyl groups. This reaction may lead to the formation of stable adducts that can be used for the analysis of protein structure and function.
Biochemical and Physiological Effects:
BHA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. BHA has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BHA in lab experiments is its ability to selectively react with carbonyl groups. This property makes it a useful tool for the analysis of protein structure and function. However, BHA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of BHA in scientific research. One potential application is in the development of new drugs for the treatment of oxidative stress-related diseases. BHA may also be used as a tool for the analysis of protein-protein interactions and for the identification of new drug targets. Additionally, the development of new synthesis methods and purification techniques may further enhance the utility of BHA in scientific research.
Conclusion:
In conclusion, 2-(2-Butyrylhydrazino)-2-iminoacetamide is a synthetic compound that has various applications in scientific research. Its ability to selectively react with carbonyl groups makes it a useful tool for the analysis of protein structure and function. Further research is needed to fully understand the mechanism of action of BHA and to explore its potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of BHA involves the reaction between 2-iminoacetamide and butyrylhydrazine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a white crystalline solid that is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
BHA has been found to have various applications in scientific research. It has been used as a reagent for the detection of carbonyl compounds and as a precursor for the synthesis of other hydrazine derivatives. BHA has also been used as a tool for the analysis of protein structure and function.
Propriétés
Numéro CAS |
112032-70-9 |
|---|---|
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]butanamide |
InChI |
InChI=1S/C6H12N4O2/c1-2-3-4(11)9-10-5(7)6(8)12/h2-3H2,1H3,(H2,7,10)(H2,8,12)(H,9,11) |
Clé InChI |
BVHALEPSOSLBOC-UHFFFAOYSA-N |
SMILES isomérique |
CCCC(=O)N/N=C(/C(=O)N)\N |
SMILES |
CCCC(=O)NN=C(C(=O)N)N |
SMILES canonique |
CCCC(=O)NN=C(C(=O)N)N |
Synonymes |
Butanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)



